molecular formula C13H12BrNOS2 B2769477 (5Z)-5-(4-bromobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 1397692-41-9

(5Z)-5-(4-bromobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B2769477
CAS RN: 1397692-41-9
M. Wt: 342.27
InChI Key: FEYZQHOOFUPBBX-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(4-bromobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Scientific Research Applications

Photodynamic Therapy Applications

This compound has shown potential in the domain of photodynamic therapy, particularly through derivatives that exhibit significant singlet oxygen quantum yield. Such characteristics are crucial for Type II photosensitizers used in cancer treatment. The derivatives synthesized and characterized exhibit good fluorescence properties and high singlet oxygen quantum yield, which are important for effective photodynamic therapy application in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

The compound and its derivatives have been synthesized and evaluated for their antibacterial activities. Specifically, new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives have shown notable antibacterial activity against Gram-positive bacterial strains, with some compounds demonstrating activity comparable or superior to commonly used antibiotics such as oxacillin and cefuroxime (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018). Additionally, novel derivatives of 4-thiazolidinone prepared from biphenyl-4-carboxylic acid were found to have significant biological activity against tested microorganisms, highlighting the antimicrobial potential of such compounds (Deep, Jain, Sharma, Mittal, Phogat, & Malhotra, 2014).

Cancer Treatment and Inhibition

In the context of cancer treatment, derivatives of this compound have been synthesized and tested for their activity against various protein kinases, identifying them as potential candidates for treating neurological or oncological disorders. Specifically, molecules like (5Z) 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one have been identified as lead compounds and new nanomolar DYRK1A inhibitors, with promising implications for treatment (Bourahla, Guihéneuf, Limanton, Paquin, le Guével, Charlier, Rahmouni, Durieu, Lozach, Carreaux, Meijer, & Bazureau, 2021).

properties

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNOS2/c1-8(2)15-12(16)11(18-13(15)17)7-9-3-5-10(14)6-4-9/h3-8H,1-2H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYZQHOOFUPBBX-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(4-bromobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

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